methyl 1-[4-(propan-2-yl)phenyl]-9H-beta-carboline-3-carboxylate
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Overview
Description
Methyl 1-[4-(propan-2-yl)phenyl]-9H-beta-carboline-3-carboxylate is a complex organic compound that belongs to the beta-carboline family. Beta-carbolines are a group of naturally occurring alkaloids found in various plants and animals. They are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[4-(propan-2-yl)phenyl]-9H-beta-carboline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone to form the beta-carboline core. The specific steps and conditions can vary, but generally involve:
Condensation Reaction: Combining tryptamine with an aldehyde or ketone in the presence of an acid catalyst.
Cyclization: The intermediate undergoes cyclization to form the beta-carboline structure.
Esterification: The carboxyl group is esterified using methanol and an acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[4-(propan-2-yl)phenyl]-9H-beta-carboline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the beta-carboline core, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or lithium diisopropylamide in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 1-[4-(propan-2-yl)phenyl]-9H-beta-carboline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its psychoactive effects and potential use in treating neurological disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 1-[4-(propan-2-yl)phenyl]-9H-beta-carboline-3-carboxylate involves interaction with various molecular targets and pathways. It is known to bind to serotonin receptors in the brain, influencing neurotransmitter release and uptake. This interaction can lead to psychoactive effects, making it a compound of interest in neuropharmacology.
Comparison with Similar Compounds
Similar Compounds
Harmine: Another beta-carboline with similar psychoactive properties.
Harmaline: Known for its use in traditional medicine and similar biological activities.
Tetrahydro-beta-carboline: A reduced form of beta-carboline with distinct chemical properties.
Uniqueness
Methyl 1-[4-(propan-2-yl)phenyl]-9H-beta-carboline-3-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its isopropyl group and ester functionality provide distinct properties compared to other beta-carbolines.
Biological Activity
Methyl 1-[4-(propan-2-yl)phenyl]-9H-beta-carboline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neurological applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), binding affinity to receptors, and anticancer properties.
Chemical Structure and Properties
This compound is a derivative of beta-carboline, a class of compounds known for their diverse biological activities. The beta-carboline structure is characterized by a fused indole and pyridine ring system, which contributes to its interaction with various biological targets.
1. Anticancer Activity
Several studies have demonstrated the anticancer potential of beta-carboline derivatives, including this compound. Research indicates that these compounds can inhibit cancer cell proliferation through multiple mechanisms:
- Cell Line Studies : In vitro studies have shown that beta-carbolines exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with specific substitutions have demonstrated IC50 values below 1 µM against ovarian carcinoma (OVCAR-3) and breast adenocarcinoma (MCF-7) cell lines .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
1c | OVCAR-3 | < 1 |
1d | MCF-7 | 0.27 |
1a | MCF-7 | 4.40 |
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of HDAC : Compounds within the beta-carboline family have been identified as histone deacetylase (HDAC) inhibitors, which play a crucial role in regulating gene expression linked to cancer progression .
- Binding Affinity to Receptors : Beta-carbolines interact with central benzodiazepine receptors, influencing neurotransmitter systems that may indirectly affect tumor growth and survival .
3. Neurological Effects
Beyond anticancer properties, beta-carbolines are also investigated for their neuroprotective effects. Methyl derivatives have been shown to enhance remyelination in demyelinated models, suggesting potential therapeutic applications in neurodegenerative diseases .
Study on Binding Affinity
A significant study assessed the binding affinity of [3H]propyl beta-carboline-3-carboxylate to rat brain membranes, revealing high-affinity sites similar to those for established benzodiazepines. This suggests that beta-carbolines may serve as endogenous ligands for these receptors . The findings emphasize the dual role of beta-carbolines in both cancer treatment and neurological modulation.
Anticancer Evaluation
Recent evaluations of novel beta-carboline derivatives highlighted their selective activity against specific cancer types. For example, compounds with modifications at the C-1 position showed enhanced activity against ovarian carcinoma compared to their unmodified counterparts .
Properties
Molecular Formula |
C22H20N2O2 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
methyl 1-(4-propan-2-ylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C22H20N2O2/c1-13(2)14-8-10-15(11-9-14)20-21-17(12-19(24-20)22(25)26-3)16-6-4-5-7-18(16)23-21/h4-13,23H,1-3H3 |
InChI Key |
IWYZGVRZIVWDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C3C(=CC(=N2)C(=O)OC)C4=CC=CC=C4N3 |
Origin of Product |
United States |
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